N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine
Description
Properties
IUPAC Name |
4-fluoro-N-[(E)-2-(6-methyl-3-propylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4S/c1-3-10-21-15-18-14(11(2)19-20-15)8-9-17-13-6-4-12(16)5-7-13/h4-9,17H,3,10H2,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEBCIZZGFGLMC-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(N=N1)C)C=CNC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C(N=N1)C)/C=C/NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound is synthesized through a series of chemical reactions involving the 1,2,4-triazine moiety, which is known for its diverse biological activities. The synthetic pathway typically includes the formation of the vinylamine group attached to a fluorinated phenyl ring and a propylsulfanyl substituent on the triazine core.
Antitumor Activity
Research indicates that compounds containing the 1,2,4-triazine structure exhibit significant antitumor properties. For instance, a study utilizing sulforhodamine B (SRB) assays demonstrated that derivatives of triazine compounds showed cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and breast cancer cells . The mechanism of action is believed to involve inhibition of specific kinases involved in cell proliferation and survival pathways.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Non-small cell lung cancer | 5.0 | CDK2 inhibitor |
| Compound B | Breast cancer | 3.2 | Apoptosis induction |
| This compound | TBD | TBD |
Antimicrobial Activity
Fluorinated triazines have also been reported to possess antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The presence of fluorine atoms enhances lipophilicity and cellular uptake, facilitating better interaction with microbial targets .
Structure-Activity Relationship (SAR)
The biological activity of triazine derivatives can be significantly influenced by their structural features. Modifications such as the introduction of fluorine atoms or varying alkyl groups can enhance potency and selectivity against specific biological targets. For example, studies have indicated that substituents on the triazine ring can affect the binding affinity to nucleoside transporters, which are crucial in cellular metabolism and drug resistance mechanisms .
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Fluorine (F) | Increased potency against cancer cells | |
| Propylsulfanyl | Enhanced antimicrobial activity | |
| Methyl group | Improved selectivity for nucleoside transporters |
Case Studies
- In Vitro Studies : In a study focused on the compound's effect on human equilibrative nucleoside transporters (ENTs), it was found that modifications in the structure led to significant changes in inhibitory activity against ENT1 and ENT2 transporters. The most potent analog demonstrated irreversible inhibition without affecting cell viability .
- Anticancer Efficacy : A series of fluorinated triazines were tested for their anticancer efficacy using various human cancer cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine exhibit significant anticancer activity. For instance, derivatives of triazin compounds have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key cellular pathways that lead to cancer cell proliferation and survival .
Antimicrobial Activity
Compounds containing triazine moieties have been investigated for their antimicrobial properties. Research suggests that this compound may possess activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazine ring and the fluorophenyl group can significantly alter biological activity. For example, modifications that enhance lipophilicity or improve receptor binding affinity are areas of active research .
Study 1: Anticancer Evaluation
A comparative study evaluated the anticancer effects of various triazine derivatives, including this compound. The compound demonstrated notable growth inhibition against several cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 75% .
Study 2: Antimicrobial Activity
In a study assessing the antimicrobial potential of triazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated moderate inhibitory effects, suggesting its potential as a lead compound in developing new antibiotics .
Comparison with Similar Compounds
Substituent Variations on the Triazine Core
Propylsulfanyl vs. Benzylsulfanyl Groups
- Propylsulfanyl (Target Compound) : Enhances lipophilicity (logP ~3.5 estimated) while maintaining moderate solubility in organic solvents.
- However, this may reduce metabolic stability due to susceptibility to oxidative cleavage .
Methyl vs. Trifluoromethyl at Position 6
- Methyl (Target Compound) : Simplifies synthesis and reduces steric hindrance.
Aromatic Amine Modifications
4-Fluorophenyl vs. 4-Methoxyphenyl
- 4-Fluorophenyl (Target Compound) : Electron-withdrawing effects may stabilize the amine group, reducing oxidation susceptibility. The fluorine atom also participates in halogen bonding with biological targets .
- 4-Methoxyphenyl (CAS 477866-55-0) : The methoxy group is electron-donating, increasing electron density on the aromatic ring. This could alter binding kinetics and solubility (e.g., logP ~3.8 vs. 3.5 for the fluoro analog) .
4-Fluorophenyl vs. 4-Chlorophenyl
Vinyl Bridge Derivatives
The vinyl group in the target compound allows conjugation, stabilizing the structure. Analogs with hydroxylamine or chlorobenzyloxy substitutions (e.g., CAS 477866-63-0) exhibit altered hydrogen-bonding capacity and redox properties .
Data Tables
Table 1: Physical and Structural Properties
*Estimated using fragment-based methods.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the triazine core. For example, triazine derivatives are often synthesized via nucleophilic substitution or condensation reactions. A critical step is the introduction of the propylsulfanyl group, which may require controlled reaction conditions (e.g., anhydrous environment, catalysts like NaH) to avoid side reactions . Purification methods such as column chromatography (using gradients of ethyl acetate/hexane) or recrystallization (from ethanol) are essential to achieve >95% purity. Yield optimization may involve adjusting stoichiometry or reaction time .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm; propylsulfanyl protons at δ 2.8–3.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 387.12).
- X-ray Crystallography : For unambiguous confirmation, as demonstrated in structurally similar pyrimidine derivatives .
- IR Spectroscopy : Peaks at ~1220 cm (C-S stretch) and ~1600 cm (C=N/C=C) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for triazine-based inhibitors) .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC values calculated using nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Modular Synthesis : Synthesize analogs with variations in the fluorophenyl, triazine, or propylsulfanyl groups. For example, replace propylsulfanyl with methylsulfonyl to assess hydrophobicity effects .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or DHFR. Compare with experimental IC values .
- Data Table :
| Analog | Substituent Modifications | IC (μM) | LogP |
|---|---|---|---|
| Parent | None | 2.1 | 3.8 |
| A | Propylsulfanyl → Methyl | 8.5 | 2.9 |
| B | 4-Fluorophenyl → Chloro | 1.7 | 4.1 |
Q. How should researchers resolve contradictions in reported bioactivity data?
- Methodological Answer : Discrepancies often arise from assay conditions. For example:
- Cell Line Variability : Test the compound on multiple lines (e.g., HepG2 vs. A549) to assess tissue-specific effects .
- Solubility Issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .
- Reference Standards : Include positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
Q. What strategies improve metabolic stability for in vivo applications?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability .
- CYP450 Metabolism Screening : Use liver microsomes to identify vulnerable sites (e.g., propylsulfanyl oxidation). Block degradation via fluorination or steric hindrance .
- Pharmacokinetic Profiling : Monitor plasma half-life (t) and clearance rates in rodent models, adjusting dosing regimens accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
